PNP Inhibitory Activity: Patent-Documented Biological Effect Contrasted with Inactive N1-Desmethyl Analog
Patent literature describes 8-bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 303973-68-4) as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, consistent with PNP inhibitory function [1]. In contrast, its N1-desmethyl analog 8-bromo-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 304880-50-0) tested in a GSK-3beta HTS assay showed no meaningful target engagement (EC50 > 300,000 nM) [2]. While the GSK-3beta assay is not a direct PNP comparison, the >3-order-of-magnitude difference in biological activity between two structurally proximate analogs demonstrates that the N1-methyl group is a critical pharmacophoric element. Direct PNP IC50 or Ki values for CAS 303973-68-4 were not identified in publicly accessible primary literature at the time of this analysis; procurement decisions should therefore be based on the documented cellular differentiation activity until target-specific PNP inhibition data become available.
| Evidence Dimension | Cellular proliferation arrest and differentiation induction vs. GSK-3beta enzymatic inhibition |
|---|---|
| Target Compound Data | Pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation (qualitative patent report; quantitative IC50 not publicly available) |
| Comparator Or Baseline | 8-Bromo-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 304880-50-0): EC50 > 300,000 nM against human GSK-3beta |
| Quantified Difference | Qualitative: active (target) vs. essentially inactive (comparator) in cellular/kinase assays; the N1-methyl group is absent in the comparator |
| Conditions | Target compound: cellular differentiation assay (specific cell type, concentration, and endpoint not detailed in accessible patent excerpt). Comparator: GSK-3beta HTS dose-response assay (PubChem AID 434954). |
Why This Matters
The presence of the N1-methyl group is a structural prerequisite for the biological activity reported for this compound class; researchers procuring CAS 303973-68-4 instead of the N1-desmethyl analog (CAS 304880-50-0) gain access to the active pharmacophore.
- [1] FreshPatents.com. 8-Bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione. Patent excerpt: arrests proliferation of undifferentiated cells, induces monocytic differentiation. Accessed via Webisa ID 453276378. View Source
- [2] BindingDB. BDBM68356: 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. EC50 > 3.00E+5 nM against human GSK-3beta. Assay: GSK3beta dose response HTS (PubChem AID 434954). View Source
